Lipophilicity Shift: XLogP3 Comparison Against the 2‑Phenyl Parent Scaffold
The 3‑bromo‑2‑phenyl derivative exhibits a computed XLogP3 of 3.1, compared with 2.0 for the unsubstituted 2‑phenyl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole [1]. This +1.1 log unit increase is driven solely by the bromine substituent and places the compound within a lipophilicity range typically associated with improved passive membrane permeability but also with potential solubility penalties.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 (3-bromo-2-phenyl derivative) |
| Comparator Or Baseline | 2.0 (2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, CAS 107392-72-3) |
| Quantified Difference | ΔXLogP3 = +1.1 (55% increase relative to parent) |
| Conditions | PubChem XLogP3 3.0 algorithm (computed descriptor) |
Why This Matters
Procurement decisions for lead optimization must account for this lipophilicity shift, as the brominated compound will exhibit different solubility and permeability characteristics than the parent scaffold, impacting formulation and bioavailability screening.
- [1] PubChem, CID 4079297 (XLogP3 = 3.1) and CID 765511 (XLogP3 = 2.0). View Source
